molecular formula C17H22N8O2S B2597714 N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1-dimethyl-1H-pyrazole-4-sulfonamide CAS No. 2199630-67-4

N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2597714
CAS No.: 2199630-67-4
M. Wt: 402.48
InChI Key: CNOWTVQLLKQKII-UHFFFAOYSA-N
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Description

N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1-dimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse biological activities, including potential applications in medicinal chemistry as inhibitors of various enzymes and receptors. The unique structure of this compound, featuring a triazolopyridazine core, azetidine ring, and pyrazole sulfonamide moiety, contributes to its significant pharmacological potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1-dimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps:

    Formation of the Triazolopyridazine Core: The initial step involves the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions to form the triazolopyridazine core.

    Azetidine Ring Introduction: The azetidine ring is introduced through nucleophilic substitution reactions, often using azetidine derivatives and suitable leaving groups.

    Sulfonamide Formation: The final step involves the sulfonation of the pyrazole ring, typically using sulfonyl chlorides in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the triazolopyridazine core, potentially altering its electronic properties and biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new substituents.

Major Products

The major products of these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with enhanced properties.

Biology

Biologically, N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1-dimethyl-1H-pyrazole-4-sulfonamide has shown promise as an enzyme inhibitor. It has been investigated for its ability to inhibit enzymes like c-Met and Pim-1, which are involved in cancer cell proliferation .

Medicine

In medicine, this compound is being explored for its potential as an anticancer agent. Studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth .

Industry

Industrially, this compound could be used in the development of new pharmaceuticals and agrochemicals, leveraging its unique chemical properties and biological activities.

Mechanism of Action

The mechanism of action of N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. It acts as an inhibitor of enzymes like c-Met and Pim-1 by binding to their active sites, thereby blocking their activity. This inhibition leads to the disruption of signaling pathways involved in cell proliferation and survival, ultimately inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Triazolopyridazine Derivatives: These compounds share the triazolopyridazine core and exhibit similar biological activities.

    Azetidine Derivatives: Compounds with azetidine rings are known for their diverse pharmacological properties.

    Pyrazole Sulfonamides: These compounds are widely studied for their enzyme inhibitory activities.

Uniqueness

N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1-dimethyl-1H-pyrazole-4-sulfonamide is unique due to its combination of structural features, which confer distinct biological activities. Its ability to inhibit multiple enzymes and induce apoptosis in cancer cells sets it apart from other similar compounds .

Properties

IUPAC Name

N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,1-dimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N8O2S/c1-22-11-14(8-18-22)28(26,27)23(2)13-9-24(10-13)16-7-6-15-19-20-17(25(15)21-16)12-4-3-5-12/h6-8,11-13H,3-5,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNOWTVQLLKQKII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N(C)C2CN(C2)C3=NN4C(=NN=C4C5CCC5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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